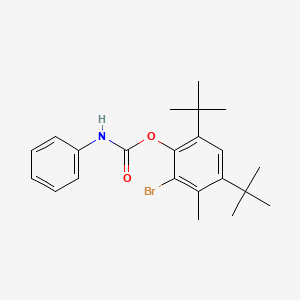![molecular formula C33H25O5P B5144079 [2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate](/img/structure/B5144079.png)
[2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate is a complex organic compound that features a cyclopentene ring with multiple functional groups, including a benzoyl group, dioxo groups, and a triphenylphosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the dioxo groups: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the dioxo functionalities.
Attachment of the triphenylphosphanylidene moiety: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The benzoyl and triphenylphosphanylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition and Wittig reactions.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for drug development and biological studies. It may exhibit biological activity, such as enzyme inhibition or receptor binding, which can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its reactive functional groups and stability.
Mechanism of Action
The mechanism of action of [2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate involves its interaction with molecular targets through its functional groups. The benzoyl and dioxo groups can participate in hydrogen bonding and electrostatic interactions, while the triphenylphosphanylidene moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-Benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)cyclopenten-1-yl] acetate
- [2-Benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)cyclopenten-1-yl] butanoate
- [2-Benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)cyclopenten-1-yl] pentanoate
Uniqueness
The uniqueness of [2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate lies in its specific combination of functional groups and the resulting chemical reactivity. The presence of the triphenylphosphanylidene moiety, in particular, imparts distinct electronic properties and steric effects, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-benzoyl-3,4-dioxo-5-(triphenyl-λ5-phosphanylidene)cyclopenten-1-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25O5P/c1-2-27(34)38-32-28(29(35)23-15-7-3-8-16-23)30(36)31(37)33(32)39(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKYQBBUDVBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5144000.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)
![3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B5144021.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)


![N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5144087.png)
![ethyl (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B5144103.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5144114.png)
